8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a pyrazole ring attached to a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate alkylating agents under controlled conditions.
Attachment to the Purine Core: The synthesized pyrazole ring is then attached to the purine core through nucleophilic substitution reactions. This step often requires the use of strong bases and solvents to facilitate the reaction.
Introduction of Functional Groups: The ethoxyethyl, ethyl, and methyl groups are introduced through various alkylation reactions. These reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives with different chemical properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, strong bases or acids, polar solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives may exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules such as proteins and nucleic acids. It may serve as a probe for understanding biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer effects.
Industry: In industrial applications, the compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.
DNA/RNA Interaction: Binding to nucleic acids, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-methyl-3-ethyl-1H-purine-2,6(3H,7H)-dione
- 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-trione
Uniqueness
The uniqueness of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its specific combination of functional groups and its structural configuration. This unique structure imparts distinct chemical properties and potential applications that may not be observed in similar compounds. For example, the presence of the ethoxyethyl group may enhance its solubility in organic solvents, while the pyrazole ring may contribute to its biological activity.
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-1-(2-ethoxyethyl)-7-ethyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3/c1-6-21-13-14(18-16(21)23-12(4)10-11(3)19-23)20(5)17(25)22(15(13)24)8-9-26-7-2/h10H,6-9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAYKYKQBYFGHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CCOCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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